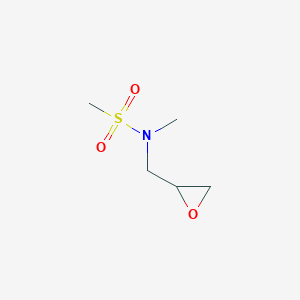
(S)-N-Methyl-N-(oxiran-2-ylmethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide is an organic compound with the chemical formula C5H11NO3S. It appears as a colorless to light yellow crystalline powder and is soluble in polar organic solvents such as alcohols and ketones. The compound has a melting point of approximately 70-75°C . It is commonly used as a reagent in organic synthesis, particularly for stereoselective reactions due to its epoxy structure and methylsulfonyl group .
Preparation Methods
The synthesis of N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide involves a two-step process:
Formation of a Stable Electrophilic Adduct: The starting material, 2-oxopropyl methanesulfonamide, is reacted with an electrophilic reagent to generate a stable electrophilic adduct.
Reaction with a Nucleophile: The stable electrophilic adduct is then reacted with a nucleophile, such as borane, to form N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide.
Chemical Reactions Analysis
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide has several scientific research applications:
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The epoxy group in the compound can interact with different molecular targets, facilitating the formation of new chemical bonds. This reactivity makes it a valuable reagent in organic synthesis and catalysis .
Comparison with Similar Compounds
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide can be compared with other similar compounds, such as:
N-methyl-N-{[(2R)-oxiran-2-yl]methyl}methanesulfonamide: This compound has a similar structure but with the opposite stereochemistry at the epoxy group.
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}ethanesulfonamide: This compound has an ethyl group instead of a methyl group attached to the sulfonamide.
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}benzenesulfonamide: This compound has a benzene ring attached to the sulfonamide instead of a methyl group.
The uniqueness of N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide lies in its specific stereochemistry and the presence of both an epoxy group and a methylsulfonyl group, which contribute to its reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C5H11NO3S |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
N-methyl-N-(oxiran-2-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C5H11NO3S/c1-6(10(2,7)8)3-5-4-9-5/h5H,3-4H2,1-2H3 |
InChI Key |
DUCXLFIAGRGXAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CO1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


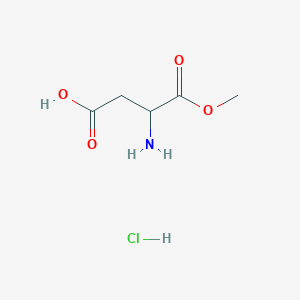
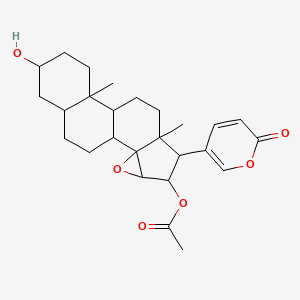
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-(methylsulfanyl)butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13386523.png)
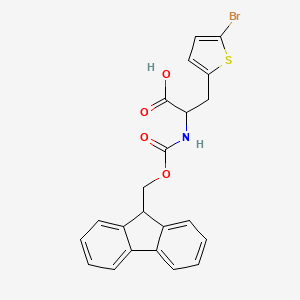
![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B13386537.png)
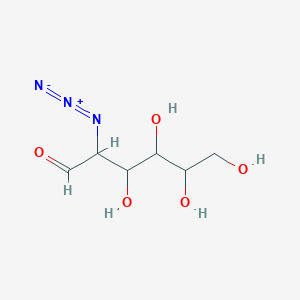
![(3,3-Dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B13386552.png)
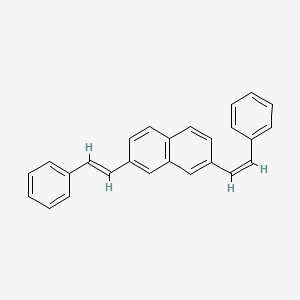
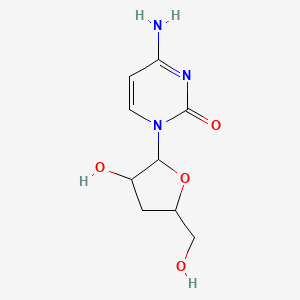
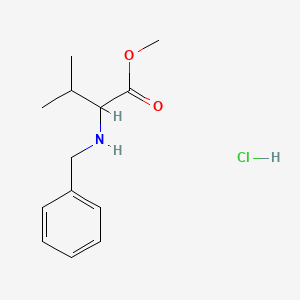
![1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid;dihydrate](/img/structure/B13386566.png)
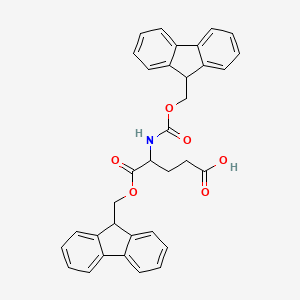
![4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13386583.png)
![(3R,5S,6E)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt](/img/structure/B13386593.png)
